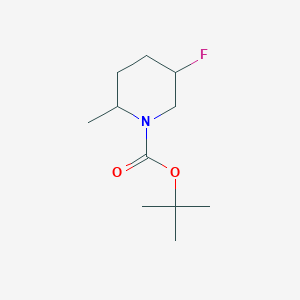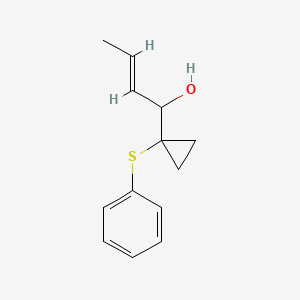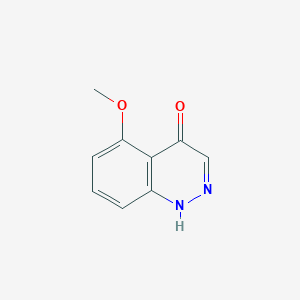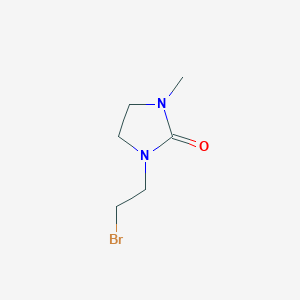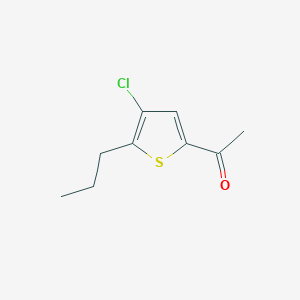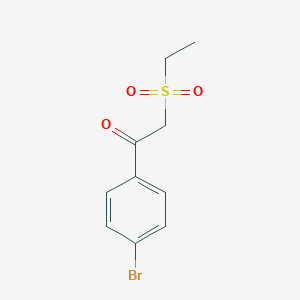
4-((tert-Butylthio)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((tert-Butylthio)methyl)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a tert-butylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((tert-Butylthio)methyl)piperidine typically involves the reaction of piperidine with tert-butylthiol under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using commercially available reagents and solvents. The process is optimized to ensure high purity and yield, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-((tert-Butylthio)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-((tert-Butylthio)methyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((tert-Butylthio)methyl)piperidine involves its interaction with specific molecular targets. The tert-butylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The piperidine ring provides a stable framework that can interact with biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl 4-[(methoxy(methyl)carbamoyl]piperidine-1-carboxylate
- tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
Comparison: 4-((tert-Butylthio)methyl)piperidine is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H21NS |
|---|---|
Molecular Weight |
187.35 g/mol |
IUPAC Name |
4-(tert-butylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C10H21NS/c1-10(2,3)12-8-9-4-6-11-7-5-9/h9,11H,4-8H2,1-3H3 |
InChI Key |
RFJJDKSEZQECMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


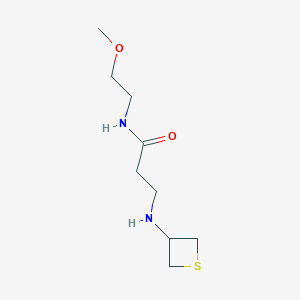
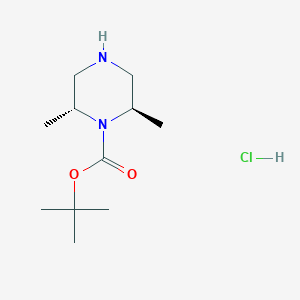

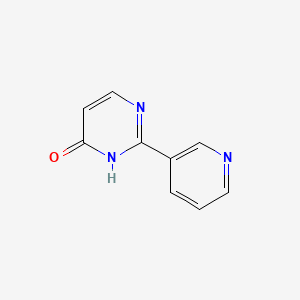
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13013336.png)
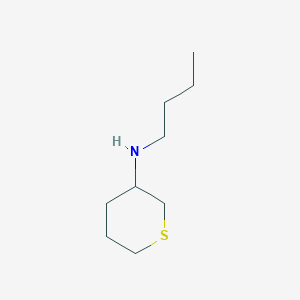
![N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)
![Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate](/img/structure/B13013366.png)
